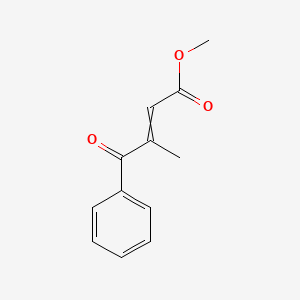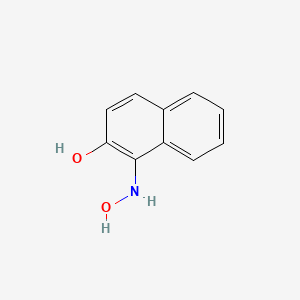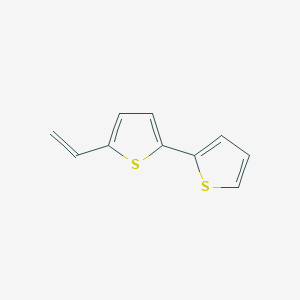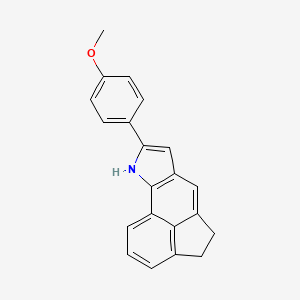
Tellurophene, 2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tellurophene, 2-methyl-: is an organotellurium compound that belongs to the family of tellurophenes. Tellurophenes are the tellurium analogues of thiophenes and selenophenes, characterized by a five-membered aromatic ring containing a tellurium atom. The incorporation of tellurium into the aromatic ring imparts unique electronic and chemical properties to the compound, making it of significant interest in various fields of research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Cyclization of 1,3-Diyne with Sodium Telluride: One common method for synthesizing tellurophenes involves the cyclization of 1,3-diyne with sodium telluride.
Zirconacyclopentadiene Transfer to Tellurium Chloride: Another method involves the transfer of zirconacyclopentadiene to tellurium chloride (TeCl2·bpy), resulting in the formation of tellurophene derivatives.
Industrial Production Methods: Industrial production methods for tellurophene, 2-methyl-, are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Tellurophene, 2-methyl-, can undergo oxidation reactions to form tellurium oxides.
Substitution: The compound can participate in substitution reactions, where substituents on the aromatic ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: mCPBA, Oxone
Substituting Agents: Halides, organometallic compounds
Major Products Formed:
Tellurinate Lactone: Formed through oxidation reactions
Substituted Tellurophenes: Formed through substitution reactions
Applications De Recherche Scientifique
Chemistry: Tellurophene, 2-methyl-, is used as a building block in the synthesis of various organotellurium compounds. Its unique electronic properties make it valuable in the development of new materials for organic electronics .
Biology and Medicine: Research on the biological and medicinal applications of tellurophene, 2-methyl-, is limited.
Industry: In the industrial sector, tellurophene, 2-methyl-, is explored for its potential use in the production of advanced materials, such as conductive polymers and semiconductors .
Mécanisme D'action
The mechanism of action of tellurophene, 2-methyl-, involves its interaction with molecular targets through its tellurium atom. The tellurium atom’s high polarizability and ability to form secondary bonding interactions play a crucial role in its reactivity. For example, in oxidation reactions, the tellurium atom undergoes a change in oxidation state, leading to the formation of tellurium oxides .
Comparaison Avec Des Composés Similaires
Thiophene: A sulfur analogue of tellurophene with a five-membered aromatic ring containing a sulfur atom.
Selenophene: A selenium analogue of tellurophene with a five-membered aromatic ring containing a selenium atom.
Comparison:
Aromaticity: Amongst its congeners, the order of decreasing aromaticity is benzene > thiophene > selenophene > tellurophene > furan.
Electronic Properties: Tellurophene has unique electronic properties due to the presence of the tellurium atom, which imparts higher polarizability and redox capability compared to thiophene and selenophene.
Tellurophene, 2-methyl-, stands out due to its unique combination of electronic properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
35246-25-4 |
|---|---|
Formule moléculaire |
C5H6Te |
Poids moléculaire |
193.7 g/mol |
Nom IUPAC |
2-methyltellurophene |
InChI |
InChI=1S/C5H6Te/c1-5-3-2-4-6-5/h2-4H,1H3 |
Clé InChI |
FNVWHNMUBJYYEU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C[Te]1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



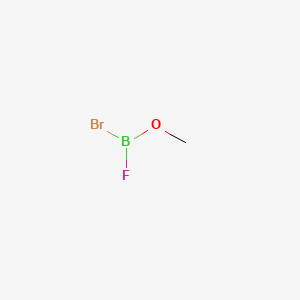
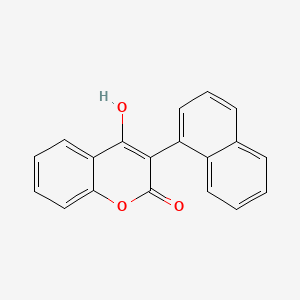
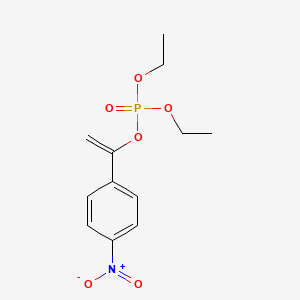
![2-Amino-5-[(2-aminophenyl)sulfanyl]phenol](/img/structure/B14677469.png)

![Acetic acid;bicyclo[3.2.1]oct-2-en-2-ol](/img/structure/B14677481.png)
![3-Oxo-4-[2-(2H-tetrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14677483.png)
